molecular formula C23H20N2O3S B2625753 (3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893309-74-5

(3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2625753
CAS No.: 893309-74-5
M. Wt: 404.48
InChI Key: DMPFJHORLJIMKH-PXLXIMEGSA-N
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Description

The compound “(3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” belongs to the benzothiazinone class, characterized by a 1,2-benzothiazine heterocyclic core with sulfone (2,2-dioxide) and substituents at positions 1 and 2. The 4-methylbenzyl group at position 1 and the (E)-configured anilinomethylene moiety at position 3 distinguish it from related derivatives. Its structure has been confirmed via X-ray crystallography, with software like SHELX and ORTEP used for refinement and visualization. The compound’s synthetic route typically involves multi-component reactions, as seen in analogous benzothiazinone derivatives (e.g., via condensation of active methylene nitriles and heteroaromatic aldehydes) .

Properties

IUPAC Name

(3E)-3-(anilinomethylidene)-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)23(26)22(29(25,27)28)15-24-19-7-3-2-4-8-19/h2-15,24H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPFJHORLJIMKH-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C17H21N2O2SC_{17}H_{21}N_{2}O_{2}S. Its structure features a benzothiazine core, which is known for various pharmacological properties. The presence of an anilinomethylene group and a 4-methylbenzyl substituent contributes to its potential biological activity.

PropertyValue
Molecular FormulaC17H21N2O2SC_{17}H_{21}N_{2}O_{2}S
Molecular Weight317.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide . Research indicates that benzothiazine derivatives exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A study demonstrated that related benzothiazine compounds inhibited the growth of human breast carcinoma (MCF-7) and squamous cell carcinoma (SCC25) with IC50 values in the micromolar range, outperforming traditional chemotherapeutics like methotrexate .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that benzothiazine derivatives can inhibit bacterial growth effectively.

  • Findings : In vitro tests revealed that certain analogs displayed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been noted to inhibit DHFR, an enzyme critical for DNA synthesis and repair, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of MCF-7 and SCC25
Antimicrobial ActivityBroad-spectrum against bacteria
Enzyme InhibitionDHFR inhibition

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound 3,3-Dichloro-1-ethyl Analog 3,3,6-Tribromo-1-methyl Analog
Molecular Weight (g/mol) ~425 332.21 437.47
Melting Point (°C) 180–185* 168–170 192–194
Solubility (DMSO) High Moderate Low
LogP 3.2* 2.8 4.1

Note: *Predicted using analogous data.

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